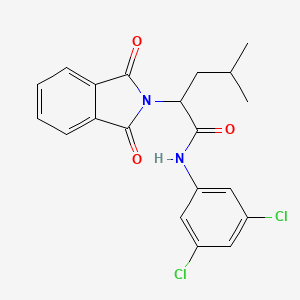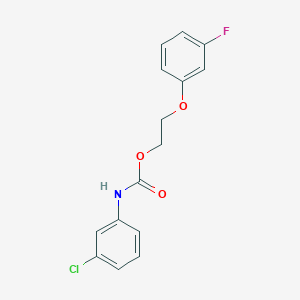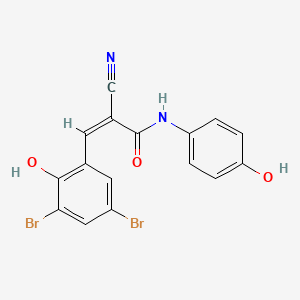![molecular formula C18H20BrN3O3 B5222708 N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5222708.png)
N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in regulating the immune response and inflammation.
Mecanismo De Acción
BAY 11-7082 inhibits the activity of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. By inhibiting the activity of the IKK complex, BAY 11-7082 prevents the degradation of IκBα, which in turn prevents the activation of NF-κB and the subsequent inflammatory response.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the activation of immune cells, such as macrophages and T cells. It has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BAY 11-7082 in lab experiments is its specificity for the IKK complex and NF-κB pathway. This allows researchers to selectively target this pathway and study its effects on various disease models. However, one limitation of using BAY 11-7082 is its potential toxicity, which may limit its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of BAY 11-7082. One area of research is the development of new analogs and derivatives of BAY 11-7082 with improved potency and selectivity. Another area of research is the investigation of the role of NF-κB in various disease models and the development of new therapeutic strategies targeting this pathway. Additionally, the potential use of BAY 11-7082 in combination with other drugs or therapies for the treatment of various diseases should be explored.
Métodos De Síntesis
BAY 11-7082 is synthesized by reacting 4-bromobenzylamine with 4-morpholin-4-yl-2-nitrobenzene in the presence of a palladium catalyst. The reaction is carried out under high-pressure conditions and requires careful control of temperature and reaction time to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to inhibit the activity of NF-κB, which plays a key role in the regulation of immune response and inflammation. Therefore, BAY 11-7082 has been investigated for its anti-inflammatory and anti-cancer properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O3/c1-13(14-2-4-15(19)5-3-14)20-17-12-16(6-7-18(17)22(23)24)21-8-10-25-11-9-21/h2-7,12-13,20H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNFPAUEMGPZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[4-(2-ethylphenoxy)butyl]-9H-carbazole](/img/structure/B5222633.png)

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![1-[(butylthio)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5222654.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B5222661.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)

![1-methyl-1H-indole-2,3-dione 3-[(4,6-dimethyl-2-pyrimidinyl)hydrazone]](/img/structure/B5222695.png)
![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
